molecular formula C16H13N3O2S B2422905 4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide CAS No. 690246-34-5

4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

Cat. No.: B2422905
CAS No.: 690246-34-5
M. Wt: 311.36
InChI Key: ANWJFEOZAGUWCE-UHFFFAOYSA-N
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Description

“4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It has been found that compounds bearing this moiety present a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The cyclization of these compounds to 1,2,4-thiadiazole derivatives is typically performed by bromination followed by treatment with potassium thiocyanate .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,3,4-thiadiazole ring. This ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .

Scientific Research Applications

Photodynamic Therapy Applications

Research has identified compounds with structures related to "4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide" that show potential in photodynamic therapy (PDT). For instance, a study on zinc phthalocyanine derivatives, including those substituted with thiadiazole benzamide groups, demonstrated significant photophysical and photochemical properties. These properties make the compound a promising photosensitizer for Type II mechanisms in PDT, particularly for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety have been synthesized and evaluated for their nematocidal activities. Some derivatives displayed significant activity against Bursaphelenchus xylophilus, suggesting the potential of these compounds as lead compounds for nematicide development (Liu et al., 2022).

Antimicrobial Agents

A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers have been synthesized and evaluated for their antimicrobial properties. Some molecules exhibited potent activity against pathogenic strains, with specific compounds showing more pronounced effects against Gram-positive strains and significant growth inhibitory effects against both bacterial and fungal strains, indicating their potential as antimicrobial agents (Bikobo et al., 2017).

Anticancer Activities

Compounds based on the thiadiazole scaffold have been explored for their anticancer properties. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone exhibited COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, with some derivatives showing high COX-2 selectivity and potential for development as cancer therapies (Abu‐Hashem et al., 2020).

Additionally, benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones were synthesized and exhibited moderate to good inhibitory activity against various cancer cell lines. Some compounds were identified as potential agents for further anticancer research due to their effect on tubulin polymerization and growth inhibition in cancer cells (Kamal et al., 2011).

Properties

IUPAC Name

4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-21-13-9-7-11(8-10-13)14(20)17-16-18-15(22-19-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWJFEOZAGUWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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